molecular formula C22H24ClN3O B2666520 1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-62-9

1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No. B2666520
CAS RN: 912896-62-9
M. Wt: 381.9
InChI Key: AWTQRSKZMWHNMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Anti-Tumor Agents

Compounds related to 1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one have shown significant potential as anti-tumor agents. For example, certain benzopyrans containing a 3,4,5-trimethoxyphenyl ring demonstrate activity against human breast, CNS, and colon cancer cell lines. These compounds have undergone in vitro and in vivo testing for their effectiveness in treating these cancers (Jurd, 1996).

Antimicrobial Activity

Derivatives of pyrrolidine compounds have also been researched for their antimicrobial properties. Studies have shown that certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibit notable antibacterial activity, particularly against A. baumannii and M. tuberculosis strains. These findings indicate the potential of these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018).

Crystal Structure Analysis

Research into the crystal and molecular structures of compounds similar to this compound provides insights into their stability and interaction mechanisms. For instance, a study on 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one revealed weak stabilization by non-covalent interactions, which is crucial for understanding the properties and applications of these compounds (Grinev et al., 2019).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as cadmium(II) MOFs (Metal-Organic Frameworks), have been a focus area. These studies involve creating novel structures and analyzing their thermal stability and fluorescent properties, which can have implications for material science and chemistry applications (Li et al., 2012).

Molecular Interaction Studies

There are also studies on the molecular interactions of similar antagonists with receptors, which are crucial for drug design and development. Understanding these interactions can help in creating more effective pharmaceutical compounds (Shim et al., 2002).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with biological macromolecules .

Safety and Hazards

The compound’s toxicity and potential hazards would be assessed. This could involve looking at its LD50, potential for causing irritation or allergic reactions, and its environmental impact .

Future Directions

This could involve suggesting further studies that could be done on the compound. For example, if the compound has shown promising biological activity, it could be suggested that further studies be done to assess its potential as a drug .

properties

IUPAC Name

1-butyl-4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-2-3-11-25-15-17(13-21(25)27)22-24-19-9-4-5-10-20(19)26(22)14-16-7-6-8-18(23)12-16/h4-10,12,17H,2-3,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTQRSKZMWHNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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